N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide
Description
This compound is a thiazole-based sulfonamide derivative characterized by a 2,5-dimethylphenyl-substituted thiazole ring linked to a propanamide chain bearing a 4-fluorophenylsulfonyl group. Its molecular formula is C₂₀H₁₈FN₂O₃S₂, with a molecular weight of 425.49 g/mol. The structure is confirmed by spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and MS (molecular ion peak at m/z 425.0 [M+H]⁺) . The compound’s melting point is reported in the range of 132–230°C, consistent with sulfonamide derivatives of similar complexity .
Properties
IUPAC Name |
N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3S2/c1-13-3-4-14(2)17(11-13)18-12-27-20(22-18)23-19(24)9-10-28(25,26)16-7-5-15(21)6-8-16/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUQIEFXTAUUINV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The 2,5-dimethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the thiazole ring is treated with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction, where the sulfonylated intermediate is reacted with propanoyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the dimethylphenyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, alkoxides.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides or thiols.
Substitution: Products depend on the nucleophile used, such as amino derivatives or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. Its ability to interact with specific biological targets could lead to the development of new pharmaceuticals.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfonyl group are key functional groups that enable binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Sulfonamide Derivatives
Key Observations:
Backbone Flexibility : The target compound shares a thiazole-propanamide scaffold with compound 31 , but the latter replaces the sulfonyl group with a furan ring, reducing molecular weight (329.36 vs. 425.49 g/mol ) and polarity.
Sulfonyl Group Impact : Compared to 7e , which incorporates a 4-chlorophenylsulfonyl-piperidinyl moiety, the target compound’s 4-fluorophenylsulfonyl group likely enhances metabolic stability due to fluorine’s electronegativity and reduced steric hindrance.
Crystallinity : The fluorophenyl-rich compound 5 crystallizes in a planar conformation, suggesting that the target compound’s 2,5-dimethylphenyl group may disrupt crystallinity, as evidenced by its broad melting range.
Key Findings:
- The target compound’s 4-fluorophenylsulfonyl group aligns with trends in kinase inhibitors (e.g., compound 31 ), where fluorinated aryl groups enhance target affinity and bioavailability.
- Unlike coumarin-thiazole hybrids , the absence of a fused aromatic system in the target compound may reduce π-π stacking interactions but improve solubility.
Biological Activity
N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, effects on various biological systems, and comparative studies with related compounds.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C22H23N3O3S2
- Molecular Weight : 429.56 g/mol
The presence of a thiazole ring, a sulfonamide group, and a fluorophenyl moiety suggests diverse interactions with biological targets.
Anticancer Activity
Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, this compound has been tested against various cancer cell lines:
These results suggest that the compound has potent cytotoxic effects, particularly in breast and lung cancer models.
The mechanism of action for this compound involves the inhibition of key enzymes involved in cell proliferation and survival. It has been shown to interact with:
- Bcl-2 Protein : Inhibiting its anti-apoptotic function, leading to increased apoptosis in cancer cells.
- DNA Topoisomerases : Disrupting DNA replication and repair processes.
Antimicrobial Activity
In addition to anticancer properties, the compound has also been evaluated for antimicrobial activity. Preliminary studies suggest it may inhibit the growth of certain bacterial strains:
These findings indicate potential applications in treating bacterial infections.
Anti-inflammatory Properties
The compound's thiazole moiety is associated with anti-inflammatory effects. Studies have shown that it can reduce levels of pro-inflammatory cytokines in vitro, suggesting its utility in managing inflammatory diseases.
Study 1: Anticancer Efficacy in vitro
A study conducted on the efficacy of this compound against breast cancer cells demonstrated significant growth inhibition compared to control groups. The study utilized various concentrations of the compound and assessed cell viability through MTT assays.
Study 2: Antimicrobial Activity Assessment
In another investigation, the antimicrobial properties were evaluated using standard broth dilution methods against several pathogens. The results indicated that the compound exhibited notable bactericidal activity against both Gram-positive and Gram-negative bacteria.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparison was made with structurally similar compounds:
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Sulfamethoxazole | 10.0 | Antibacterial |
| Thiazole Orange | 15.0 | Anticancer |
| N-(4-Methylphenyl)thiazol-2-amine | 5.0 | Antiviral |
This comparison highlights that while other compounds exhibit activity, this compound demonstrates lower IC50 values in certain cancer models, indicating higher potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
